2-(4-溴苯氧基)乙酰肼

描述

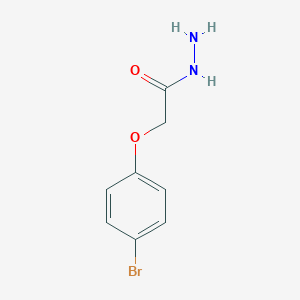

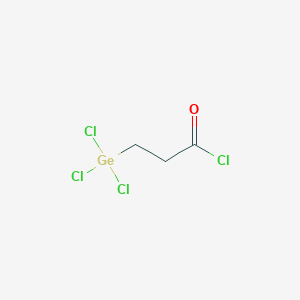

The compound "2-(4-Bromophenoxy)acetohydrazide" is a derivative of acetohydrazide, which is a class of compounds known for their potential biological activities. The bromophenol moiety in such compounds is of particular interest due to its bioactive properties. Research has been conducted on various bromophenol derivatives, including those with acetohydrazide groups, to explore their chemical and biological characteristics .

Synthesis Analysis

The synthesis of bromophenol derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of "2-(4-Methoxyphenoxy)acetohydrazide" was achieved by reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol . Similarly, other related compounds, such as "2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates," were synthesized from 5-bromo-N'-(1-arylethylidene)-2-hydroxybenzohydrazides by refluxing with acetic anhydride .

Molecular Structure Analysis

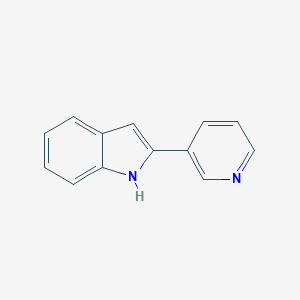

The molecular structure of bromophenol acetohydrazides is characterized by the presence of hydrogen bonds and π-π interactions, which stabilize their crystal structures. For example, the crystal structure of a related compound, "2′-[(5-Bromo-1H-indol-3-yl)methylene]-2-(1H-indol-3-yl)acetohydrazide ethyl acetate solvate," features hydrogen bonds forming a linear chain, with the acetohydrazide oxygen atom serving as an acceptor to the amide and amino groups . The N-N bond length in "2-(4-Methoxyphenoxy)acetohydrazide" suggests some degree of electronic delocalization within the molecule .

Chemical Reactions Analysis

The chemical reactivity of bromophenol acetohydrazides can be inferred from their interactions with other molecules. For instance, the oxovanadium complex derived from N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide showed significant urease inhibitory activity, indicating the potential for such compounds to participate in enzyme inhibition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol acetohydrazides are influenced by their molecular structures. The presence of bromine and the acetohydrazide group contributes to their bioactivity. The synthesized compounds exhibit strong antioxidant activities, as demonstrated by various bioanalytical assays, and also show inhibitory actions against metabolic enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase isoenzymes . The urease inhibitory activities of related compounds have been quantified, with IC50 values indicating strong inhibition .

科学研究应用

Antimicrobial Properties: 2-(4-Bromophenoxy)acetohydrazide is a precursor in synthesizing Schiff bases and Thiazolidinone derivatives with notable antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014).

Nonlinear Optical Applications: Hydrazones derived from 2-(4-Bromophenoxy)acetohydrazide exhibit potential for optical device applications, such as optical limiters and optical switches, due to their two-photon absorption properties (Naseema et al., 2010).

Synthesis of Novel Compounds: Its use in synthesizing new imines and thiazolidinones with antimicrobial properties is demonstrated (Fuloria, Singh, Yar, & Ali, 2009).

Anticonvulsant Activity: Derivatives of 2-(4-Bromophenoxy)acetohydrazide have been found effective in anticonvulsant screening, suggesting potential applications in epilepsy treatment (Kumar et al., 2011).

Analgesic and Anti-inflammatory Activities: Cyclization of 2-(4-Bromophenoxy)acetohydrazide produces novel oxadiazole derivatives with significant analgesic and anti-inflammatory effects (Dewangan et al., 2015).

Antileishmanial Activity: New analogues of 2-(4-Bromophenoxy)acetohydrazide have shown promising antileishmanial activity, indicating potential in leishmaniasis treatment (Ahsan et al., 2016).

Anticancer Properties: Studies have investigated the anticancer properties of 2-(4-Bromophenoxy)acetohydrazide derivatives, revealing potential applications in cancer therapy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Corrosion Inhibition: The compound has been studied as a corrosion inhibitor for metals like galvanized steel and stainless steel in acidic solutions (Gaber, 2021).

安全和危害

属性

IUPAC Name |

2-(4-bromophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZQWMLTVDXDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351136 | |

| Record name | 2-(4-bromophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenoxy)acetohydrazide | |

CAS RN |

16738-00-4 | |

| Record name | 2-(4-bromophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)

![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)